Ether, 2-fluoroethyl methyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

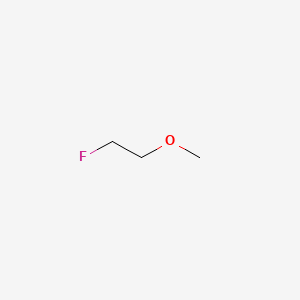

Ether, 2-fluoroethyl methyl, is an organic compound with the molecular formula C3H7FO. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique properties due to the presence of a fluorine atom, which can significantly alter its chemical behavior compared to non-fluorinated ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Ether, 2-fluoroethyl methyl, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, sodium methoxide can react with 2-fluoroethyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ether, 2-fluoroethyl methyl, primarily undergoes cleavage reactions in the presence of strong acids. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the ether and the conditions used .

Common Reagents and Conditions:

Acidic Cleavage: Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. .

Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, the presence of the fluorine atom in this compound, can influence its reactivity under specific conditions.

Major Products: The major products of the acidic cleavage of this compound, are typically alcohols and alkyl halides. For example, cleavage with HI would yield 2-fluoroethanol and methyl iodide .

Scientific Research Applications

Ether, 2-fluoroethyl methyl, has several applications in scientific research:

Biology and Medicine: Fluorinated compounds are often explored for their potential in pharmaceuticals and diagnostic agents.

Industry: Its stability and reactivity make it useful in the production of specialized chemicals and materials.

Mechanism of Action

The primary mechanism of action for Ether, 2-fluoroethyl methyl, involves its cleavage in the presence of strong acids. The ether oxygen is protonated, followed by nucleophilic attack leading to the formation of alcohols and alkyl halides. The specific pathway (S_N2 or S_N1) depends on the structure of the ether and the conditions used .

Comparison with Similar Compounds

- Methyl propyl ether (CH3OCH2CH2CH3)

- Ethyl methyl ether (CH3OCH2CH3)

- Diethyl ether (CH3CH2OCH2CH3)

Comparison: Ether, 2-fluoroethyl methyl, is unique due to the presence of the fluorine atom, which significantly alters its chemical properties compared to non-fluorinated ethers.

Biological Activity

Ether, 2-fluoroethyl methyl (CAS No. 627-43-0), is a fluorinated ether that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to the ethyl group of a methyl ether. The molecular formula is C4H9FO, and it exhibits unique properties due to the electronegative fluorine atom, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ether compounds often relates to their ability to interact with various biochemical pathways. Research indicates that fluorinated ethers can exhibit enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to their non-fluorinated counterparts .

Privileged Substructures

Certain chemical substructures within ethers have been identified as "privileged," meaning they are predisposed to bioactivity. Studies have shown that compounds containing these substructures tend to exhibit higher rates of biological activity across diverse phenotypic assays . For example, the presence of specific functional groups can enhance binding affinity to target proteins, leading to increased efficacy.

Case Studies and Research Findings

- Phenotypic Assays : In one study involving a library of compounds, ether derivatives were tested across multiple cell-based phenotypic assays. The results indicated that compounds with fluorinated structures had a significantly higher rate of activity compared to non-fluorinated analogs. Specifically, 18.4% of tested compounds showed activity in at least one assay .

- Cancer Cell Line Inhibition : Another critical area of research involved testing this compound against various cancer cell lines. The compound demonstrated promising results in inhibiting cell growth in certain types of cancer, suggesting potential therapeutic applications in oncology.

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound could modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, it was found to inhibit histone acetylation, a process crucial for gene regulation and expression in cancer cells .

Data Table: Summary of Biological Activity Findings

| Study | Assay Type | Active Compounds (%) | Notable Findings |

|---|---|---|---|

| Study A | Cell-based phenotypic assays | 18.4% | Enhanced activity in fluorinated ethers |

| Study B | Cancer cell line inhibition | 11.4% | Significant growth inhibition in select lines |

| Study C | Mechanistic analysis | N/A | Inhibition of histone acetylation observed |

Properties

CAS No. |

627-43-0 |

|---|---|

Molecular Formula |

C3H7FO |

Molecular Weight |

78.09 g/mol |

IUPAC Name |

1-fluoro-2-methoxyethane |

InChI |

InChI=1S/C3H7FO/c1-5-3-2-4/h2-3H2,1H3 |

InChI Key |

FQVSGUBAZSXHFZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.